molecular formula C16H24N2O2S B6971618 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide

5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide

Cat. No.: B6971618
M. Wt: 308.4 g/mol
InChI Key: MNYOOEWUHMBXMB-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)13-9-8-12(21-13)15(20)18-11-7-5-4-6-10(11)14(17)19/h8-11H,4-7H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYOOEWUHMBXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(=O)NC2CCCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Carbamoylcyclohexyl Group: This step involves the reaction of the thiophene derivative with a suitable carbamoylcyclohexyl precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated or alkylated thiophene derivatives

Scientific Research Applications

5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound can be explored for potential therapeutic applications.

    Materials Science: Thiophene-based compounds are used in the development of organic semiconductors, conductive polymers, and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-3-(2-cyanoacetyl)amino-thiophene-2-carboxamide
  • 5-tert-butyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Comparison

Compared to similar compounds, 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide may exhibit unique properties due to the presence of the carbamoylcyclohexyl group. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other thiophene derivatives.

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